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# Spectroscopic and Biological Insights into Monascuspiloin: A Technical Guide

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Compound of Interest		
Compound Name:	Monascuspiloin	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of **Monascuspiloin**, a yellow azaphilone pigment produced by fungi of the Monascus genus, particularly Monascus pilosus. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and explores the compound's interaction with key cellular signaling pathways.

## **Chemical Properties**

**Monascuspiloin**, also known as Monascinol, is a fungal metabolite with the chemical formula C<sub>21</sub>H<sub>28</sub>O<sub>5</sub> and a molecular weight of 360.4 g/mol . It has garnered interest for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

## **Spectroscopic Data**

The structural elucidation of **Monascuspiloin** has been achieved through various spectroscopic techniques. The following tables summarize the available NMR and MS data.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While a complete, publicly available, assigned 1H and 13C NMR dataset for **Monascuspiloin** is not readily found in the searched literature, a characteristic 1H NMR signal has been reported. A singlet appearing at approximately 5.50 ppm is considered indicative of the H4 proton in **Monascuspiloin** and other pigments sharing the same structural skeleton.



Table 1: 1H NMR Spectroscopic Data of Monascuspiloin

Chemical Shift (δ) ppm	Multiplicity	Assignment
~5.50	S	H-4

Table 2: 13C NMR Spectroscopic Data of Monascuspiloin

Chemical Shift (δ) ppm	Assignment	
Data not available in the searched results.		

## **Mass Spectrometry (MS)**

Mass spectrometry data confirms the molecular weight of **Monascuspiloin** and provides insights into its fragmentation pattern.

Table 3: Mass Spectrometry Data of Monascuspiloin

m/z	Interpretation
360.20	[M]+ (Molecular Ion)
315.1947	Fragment Ion
271.1963	Fragment Ion
243.1012	Fragment Ion

# **Experimental Protocols**

Detailed experimental protocols for the acquisition of spectroscopic data for **Monascuspiloin** are not explicitly available in the searched literature. However, based on general practices for the analysis of natural products, the following methodologies are likely employed.

## **NMR Spectroscopy**



Sample Preparation: A purified sample of **Monascuspiloin** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or methanol-d<sub>4</sub> (CD<sub>3</sub>OD). The concentration is typically in the range of 5-10 mg/mL.

Instrumentation: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H.

Data Acquisition and Processing: Standard pulse sequences are used for each experiment. The acquired data is then processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### **Mass Spectrometry**

Sample Preparation: A dilute solution of purified **Monascuspiloin** is prepared in a solvent compatible with the ionization source, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements. Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation and elucidate the structure.

Data Acquisition: The instrument is operated in either positive or negative ion mode. For MS/MS, the precursor ion corresponding to the molecular ion of **Monascuspiloin** is selected and subjected to collision-induced dissociation (CID) at varying collision energies.

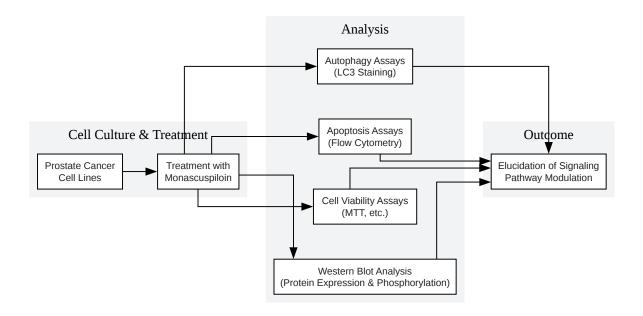
## **Biological Activity and Signaling Pathways**

**Monascuspiloin** has been shown to exert its biological effects by modulating key cellular signaling pathways. Notably, in human prostate cancer cells, it has been demonstrated to induce apoptosis and autophagy through the inhibition of the PI3K/Akt/mTOR pathway and the activation of the AMPK signaling pathway.[1]

## **Experimental Workflow for Pathway Analysis**



The investigation of **Monascuspiloin**'s impact on signaling pathways typically involves the following workflow:



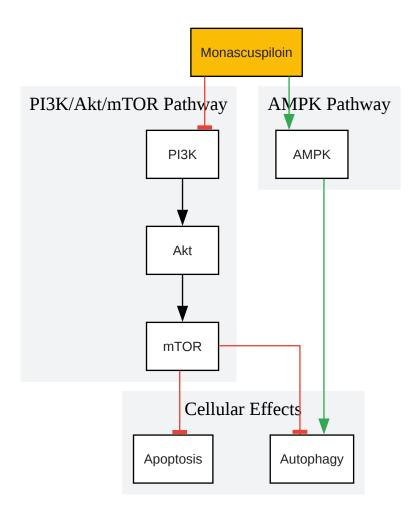
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Caption: Workflow for investigating the effects of **Monascuspiloin** on cell signaling pathways.

## **Monascuspiloin-Modulated Signaling Pathways**

The following diagram illustrates the known interactions of **Monascuspiloin** with the PI3K/Akt/mTOR and AMPK signaling pathways.





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Caption: Monascuspiloin's modulation of the PI3K/Akt/mTOR and AMPK signaling pathways.

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## References

- 1. Monascuspiloin induces apoptosis and autophagic cell death in human prostate cancer cells via the Akt and AMPK signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
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